1,4-DIMETHYL 2-(3-ETHOXYPROPANAMIDO)BENZENE-1,4-DICARBOXYLATE
Overview
Description
Dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate is an organic compound with the molecular formula C₁₅H₁₉NO₆ It is a derivative of terephthalic acid and is characterized by the presence of an ethoxypropanoyl group attached to the amino group on the terephthalate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-(3-ETHOXYPROPANAMIDO)BENZENE-1,4-DICARBOXYLATE typically involves the esterification of terephthalic acid with methanol to form dimethyl terephthalate. This intermediate is then reacted with 3-ethoxypropanoic acid and an appropriate amine under controlled conditions to yield the desired compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and purification steps to ensure high yield and purity of the final product. Advanced techniques such as distillation and crystallization are employed to remove impurities and isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxypropanoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted terephthalates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-(3-ETHOXYPROPANAMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: A simpler ester of terephthalic acid without the ethoxypropanoyl group.
Dimethyl 2-aminoterephthalate: Similar structure but lacks the ethoxypropanoyl group.
Uniqueness
Dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate is unique due to the presence of the ethoxypropanoyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
dimethyl 2-(3-ethoxypropanoylamino)benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-4-22-8-7-13(17)16-12-9-10(14(18)20-2)5-6-11(12)15(19)21-3/h5-6,9H,4,7-8H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLIBCDLEGKXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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